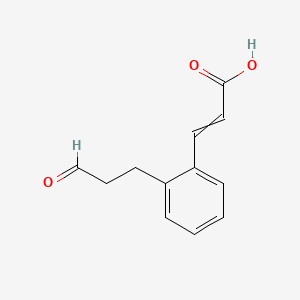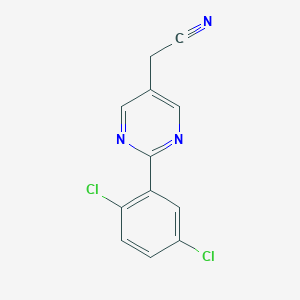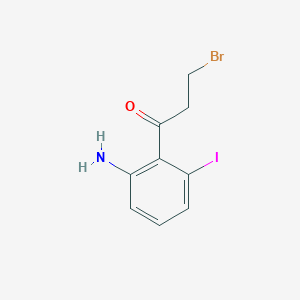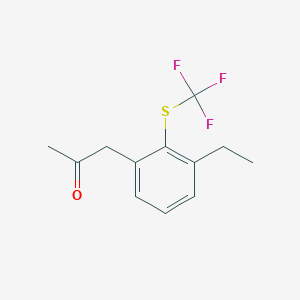
N-Fmoc-O4-fluorenylmethyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-asp(ofm)-oh: is a doubly protected aspartic acid derivative. The compound is modified with fluorenylmethyloxycarbonyl (Fmoc) and ortho-fluoromethyl (OFm) groups. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions during the assembly of peptide chains. The Fmoc group is particularly popular due to its stability under basic conditions and ease of removal under mild acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-asp(ofm)-oh typically involves the protection of the aspartic acid’s amino and carboxyl groups. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as sodium carbonate. The OFm group is introduced using ortho-fluoromethyl benzyl bromide under basic conditions .
Industrial Production Methods: Industrial production of Fmoc-asp(ofm)-oh follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-asp(ofm)-oh undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF) to yield the free amino group.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products:
Deprotected Aspartic Acid: After removal of the Fmoc group.
Peptide Chains: Formed through coupling reactions with other amino acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-asp(ofm)-oh is widely used in solid-phase peptide synthesis (SPPS) for the construction of peptide chains. Its protecting groups ensure selective reactions and high yields .
Biology and Medicine: The compound is used in the synthesis of bioactive peptides and proteins, which are crucial in drug development and therapeutic applications. It is also employed in the study of protein-protein interactions and enzyme mechanisms .
Industry: In the pharmaceutical industry, Fmoc-asp(ofm)-oh is used to produce peptide-based drugs. It is also utilized in the development of diagnostic tools and biosensors .
Wirkmechanismus
The mechanism of action of Fmoc-asp(ofm)-oh primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chain elongation, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The OFm group similarly protects the carboxyl group, ensuring selective reactions .
Vergleich Mit ähnlichen Verbindungen
Fmoc-asp(otbu)-oh: Another protected aspartic acid derivative with tert-butyl (Otbu) protecting group.
Fmoc-glu(ofm)-oh: A glutamic acid derivative with similar protecting groups.
Uniqueness: Fmoc-asp(ofm)-oh is unique due to its specific combination of protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly suitable for applications requiring high purity and selective reactions .
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO6/c35-31(39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)17-30(32(36)37)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJMACTOMSWJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-tert-Butyl 6-cyclopropyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14055582.png)








